molecular formula C19H25N B8609921 (4-Isopropylbenzyl)(4-isopropylphenyl)amine CAS No. 400858-40-4

(4-Isopropylbenzyl)(4-isopropylphenyl)amine

Cat. No. B8609921
M. Wt: 267.4 g/mol
InChI Key: PXXQZKSNVMZXRT-UHFFFAOYSA-N
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Patent
US07105567B2

Procedure details

By the reaction and treatment in the same manner as in Preparation Example 1 using 4-isopropylbenzaldehyde (1.5 g) and 4-isopropylaniline (1.4 g) as starting materials, (4-isopropylphenyl)[(4-isopropylphenyl)methyl]amine (2.6 g) was obtained.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[CH:12]([C:15]1[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][CH:16]=1)([CH3:14])[CH3:13]>>[CH:12]([C:15]1[CH:21]=[CH:20][C:18]([NH:19][CH2:8][C:7]2[CH:10]=[CH:11][C:4]([CH:1]([CH3:3])[CH3:2])=[CH:5][CH:6]=2)=[CH:17][CH:16]=1)([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=O)C=C1
Name
Quantity
1.4 g
Type
reactant
Smiles
C(C)(C)C1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
By the reaction and treatment in the same manner

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC=C(C=C1)NCC1=CC=C(C=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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